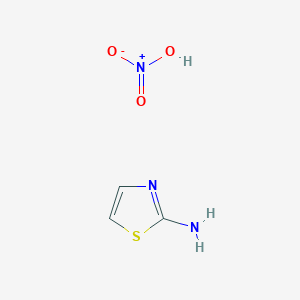

Thiazol-2-amine mononitrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazol-2-amine mononitrate is a useful research compound. Its molecular formula is C3H5N3O3S and its molecular weight is 163.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Applications

1.1 Neuroprotective Properties

Thiazol-2-amine derivatives have been studied for their potential in treating neurodegenerative diseases, including Alzheimer's disease (AD). Research indicates that these compounds can inhibit acetylcholinesterase, an enzyme linked to AD, thereby protecting nerve cells from oxidative stress-induced apoptosis. A notable derivative showed significant inhibition of both acetylcholinesterase and PARP-1, suggesting a dual-action mechanism beneficial for AD treatment .

1.2 Anti-inflammatory and Immunosuppressive Effects

Thiazol-2-amine mononitrate has demonstrated efficacy in treating autoimmune diseases and chronic inflammatory conditions. The compound inhibits the MyD88 signaling pathway, which plays a crucial role in immune response regulation. This inhibition can reduce inflammation and improve outcomes in transplant rejection scenarios .

1.3 Antimicrobial Activity

The compound exhibits notable antibacterial properties against pathogens such as Mycobacterium tuberculosis. Studies have shown that thiazol-2-amine derivatives possess sub-micromolar minimum inhibitory concentrations (MICs) against this bacterium, indicating their potential as novel anti-tubercular agents .

Agricultural Applications

2.1 Pesticidal Properties

Thiazol-2-amine derivatives are being explored for their pesticidal properties, particularly as biocides and fungicides. Their structural characteristics allow them to interact effectively with microbial targets, making them suitable candidates for developing new agricultural chemicals .

Material Science Applications

3.1 Synthesis of Functional Materials

In material science, this compound is utilized in synthesizing functional materials with specific properties, such as conducting polymers and sensors. The incorporation of thiazole rings into polymer matrices enhances thermal stability and electrical conductivity, making them valuable in electronic applications .

Data Tables

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Disease

A study evaluated the effects of a thiazol-2-amine derivative on SH-SY5Y neuroblastoma cells exposed to oxidative stress. Results indicated that treatment with the derivative significantly improved cell viability compared to untreated controls, highlighting its neuroprotective potential against AD-related damage .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various thiazol-2-amine derivatives against M. tuberculosis, one compound exhibited an MIC of 0.70 μM, demonstrating rapid bactericidal activity. This finding supports the development of thiazole-based therapies for tuberculosis treatment .

Analyse Des Réactions Chimiques

(a) Hantzsch-Type Cyclization

Reaction of α-haloketones with thioureas under oxidative conditions yields 2-aminothiazoles (Figure 1) . A modified I₂/DMSO catalytic system enables one-pot synthesis via oxidative coupling of ketones and thiourea, avoiding toxic α-haloketones :

Ar-CO-R + ThioureaI2/DMSO2-Aminothiazole(Yield: 60–89%)[1]

Conditions : 80°C, 12 h, DMSO solvent.

(b) Coupling with Carbon Disulfide

Iodine-catalyzed tandem cyclization of amines and carbon disulfide generates 2-aminobenzothiazoles :

Ar-NH2+CS2I22-Aminobenzothiazole(Yield: up to 89%)[3]

(a) Diazotization and Substitution

2-Aminothiazoles undergo diazotization with nitrous acid to form diazonium salts, which can be further substituted (e.g., with Cl⁻) :

2-AminothiazoleHNO2Diazonium SaltCl−2-Chlorothiazole[9]

Substituents on the thiazole ring influence reaction efficiency (e.g., methyl groups enhance stability) .

(b) Condensation with Aldehydes

Reaction with substituted aldehydes produces Schiff bases, which cyclize to form benzothiazoles or thiazolidinones :

2-Aminothiazole+R-CHO→Schiff BasecyclizationBenzothiazole[2][6]

Example : Condensation with 4-methoxybenzaldehyde yields N-(4-methoxyphenyl)-4-phenylthiazol-2-amine (Yield: 94%) .

Coordination Chemistry

Thiazol-2-amine derivatives form complexes with transition metals. For example:

-

Platinum(II) complexes with thiazole-2-amine ligands exhibit unique NMR shifts (e.g., 195Pt NMR: −3752 to −3817 ppm) .

-

Bis-carbene complexes (e.g., 6 and 7 ) form via coupling with isocyanide ligands under mild conditions .

Biological Activity Modulation

Functionalized 2-aminothiazoles show pharmacological potential:

-

N,4-Diarylthiazole-2-amines inhibit tubulin polymerization (e.g., compound 10s , IC₅₀: 1.2 μM) .

-

Cyclization with malononitrile yields pyrrole derivatives with anticancer activity .

Reaction Data Tables

Key Mechanistic Insights

-

I₂/DMSO System : Facilitates oxidative coupling by generating α-iodoketones in situ, with DMSO regenerating I₂ .

-

Radical Pathways : Manganese(III) triacetate promotes radical cyclization of thioformanilides under microwave irradiation .

Unresolved Challenges

-

Byproduct Formation : Competing pathways (e.g., dithiazole thioether 4a ) reduce yields in Hantzsch reactions .

-

Substituent Sensitivity : Electron-withdrawing groups on the thiazole ring hinder diazotization .

While thiazol-2-amine mononitrate itself is not directly studied, its reactivity likely parallels the parent compound, with the nitrate moiety influencing solubility and stability. Further experimental validation is required to confirm specific mononitrate behavior.

Propriétés

Numéro CAS |

57530-25-3 |

|---|---|

Formule moléculaire |

C3H5N3O3S |

Poids moléculaire |

163.16 g/mol |

Nom IUPAC |

nitric acid;1,3-thiazol-2-amine |

InChI |

InChI=1S/C3H4N2S.HNO3/c4-3-5-1-2-6-3;2-1(3)4/h1-2H,(H2,4,5);(H,2,3,4) |

Clé InChI |

VLQODIZGYLUQIR-UHFFFAOYSA-N |

SMILES |

C1=CSC(=N1)N.[N+](=O)(O)[O-] |

SMILES canonique |

C1=CSC(=N1)N.[N+](=O)(O)[O-] |

Key on ui other cas no. |

57530-25-3 |

Numéros CAS associés |

96-50-4 (Parent) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.